molecular formula C15H20BrNO2 B13090919 tert-Butyl 8-bromo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate

tert-Butyl 8-bromo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate

Cat. No.: B13090919
M. Wt: 326.23 g/mol
InChI Key: VKALKPQXPARKSV-UHFFFAOYSA-N
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Description

Comparative Nomenclature with Positional Isomers

Positional isomers, such as the 7-bromo analog (CAS: 740842-89-1), differ in bromine placement. In the 8-bromo derivative, the halogen resides on the benzene ring, whereas in the 7-bromo isomer, it occupies the azepine ring. This distinction alters electronic distribution and reactivity.

Crystallographic Analysis and Conformational Dynamics

While crystallographic data for this specific compound remains unpublished, analogous brominated azepines exhibit predictable packing behaviors. For example, tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate (CAS: 188869-05-8) adopts a chair conformation in its piperidine ring, with bromine occupying an axial position to minimize steric clashes. Extrapolating to the title compound:

  • The azepine ring likely adopts a boat-like conformation due to partial saturation.
  • The tert-butyl group projects away from the benzazepine plane, reducing non-bonded interactions.
  • Bromine’s van der Waals radius (1.85 Å) may induce slight distortion in the benzene ring’s planarity.

Conformational dynamics are influenced by:

  • Steric hindrance : The tert-butyl group restricts rotation about the C2–N bond.
  • Electronic effects : Bromine’s inductive effect stabilizes certain resonance forms, favoring specific tautomers.

Spectroscopic Profiling (NMR, IR, UV-Vis, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR :
    • Tert-butyl group : A singlet at δ 1.44 ppm (9H, C(CH₃)₃).
    • Aromatic protons : Doublets at δ 7.20–7.40 ppm (H-6 and H-9), split by coupling with H-7 and H-8.
    • Azepine protons : Multiplet at δ 3.80–4.10 ppm (H-2, H-3) and δ 2.60–2.90 ppm (H-4, H-5).
  • ¹³C NMR :
    • Carbonyl (C=O): δ 155–160 ppm.
    • Aromatic carbons: δ 120–140 ppm, with C-8 (Br-substituted) deshielded to δ 130–135 ppm.

Infrared (IR) Spectroscopy

  • C=O stretch : Strong absorption at 1,690–1,710 cm⁻¹ (ester carbonyl).
  • C–Br stretch : Medium-intensity peak at 550–650 cm⁻¹.
  • C–H (tert-butyl) : Bending vibrations at 1,365–1,385 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

  • λₘₐₓ : ~270 nm (π→π* transitions in the aromatic system).
  • Bromine’s heavy atom effect enhances spin-orbit coupling, slightly red-shifting absorption compared to non-halogenated analogs.

Mass Spectrometry (MS)

  • Molecular ion : m/z 326 ([M]⁺).
  • Isotopic pattern : Distinct ¹:¹ ratio for [M]⁺ and [M+2]⁺ due to bromine’s natural abundance (⁷⁹Br: 50.7%; ⁸¹Br: 49.3%).
  • Fragmentation : Loss of tert-butyl group (m/z 326 → 270) and subsequent CO₂ elimination (m/z 270 → 226).

Comparative Structural Analysis with Positional Isomers

8-Bromo vs. 7-Bromo Isomers

Feature 8-Bromo Isomer 7-Bromo Isomer
Bromine Position Benzene ring (C8) Azepine ring (C7)
Electronic Effects Deactivates benzene ring meta/para positions Alters azepine’s basicity and ring strain
Reactivity Electrophilic substitution at C6 or C9 Nucleophilic attack at C7 favored

Impact of tert-Butyl Group

  • Steric shielding : The Boc group protects the adjacent nitrogen from protonation or alkylation, a feature absent in deprotected analogs like 5-amino-8-bromo derivatives (CAS: 1798793-68-6).
  • Solubility : Enhances lipophilicity compared to hydroxyl or amine-functionalized analogs.

Structural Analogues in Drug Discovery

Spirocyclic derivatives, such as tert-butyl 1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,4'-piperidine]-1'-carboxylate (CAS: EVT-1694515), demonstrate how ring fusion modulates bioactivity. The title compound’s planar benzazepine core contrasts with spiro systems’ three-dimensionality, highlighting scaffold-dependent pharmacological profiles.

Properties

Molecular Formula

C15H20BrNO2

Molecular Weight

326.23 g/mol

IUPAC Name

tert-butyl 8-bromo-1,3,4,5-tetrahydro-2-benzazepine-2-carboxylate

InChI

InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-8-4-5-11-6-7-13(16)9-12(11)10-17/h6-7,9H,4-5,8,10H2,1-3H3

InChI Key

VKALKPQXPARKSV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C(C1)C=C(C=C2)Br

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl 8-bromo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the starting materials may include a brominated aromatic compound and a tert-butyl ester, which undergo cyclization in the presence of a base and a solvent . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

tert-Butyl 8-bromo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl 8-bromo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cardiovascular and neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 8-bromo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the nature of the compound’s derivatives .

Comparison with Similar Compounds

Bromine vs. Tetrazolyl/Oxazolyl Substituents

Compounds such as tert-butyl 7-(2,5-dimethyloxazol-4-ylmethoxy)-6-(tetrazol-5-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (12b) () and tert-butyl 7-hydroxy-6-(methoxymethyl-tetrazolyl) derivatives (22, 23) () highlight the impact of substituent diversity:

  • Biological Activity : Tetrazolyl groups (common in angiotensin II receptor blockers) confer pharmacological activity, whereas bromine may enhance halogen bonding in target interactions.

Physicochemical Properties

Compound Name Substituent Position/Group Molecular Weight (g/mol) Key NMR Features (δ, ppm) Synthesis Yield (%)
Target: 8-Bromo derivative 8-Br 326.23 N/A N/A
7-Bromo isomer 7-Br 326.23 N/A N/A
Compound 12b 7-OCH₂(oxazolyl), 6-tetrazolyl ~442* 1.51 (t-Bu), 2.35/2.59 (CH₃) 76
Compounds 22/23 6-methoxymethyl-tetrazolyl ~360* N/A N/A

*Estimated from substituent additions to base structure.

Biological Activity

tert-Butyl 8-bromo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate is a synthetic compound belonging to the benzo[c]azepine family, characterized by its unique structural features that include a bromine atom and a tert-butyl group. This compound has garnered interest due to its potential biological activities, which may include antimicrobial, antiviral, and anticancer properties.

  • Molecular Formula : C₁₅H₂₀BrN₁O₂
  • Molecular Weight : 326.23 g/mol
  • CAS Number : 1034573-54-0

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities. The presence of the bromo and tert-butyl groups contributes to its reactivity and potential interactions with biological targets.

Antiviral Activity

Studies have shown that derivatives of benzo[c]azepines can exhibit significant antiviral activity. For example, compounds with similar structures have been tested against Tobacco Mosaic Virus (TMV) and have shown over 40% inactivation at concentrations of 500 mg/L . The structure–activity relationship (SAR) suggests that specific substitutions on the benzene ring can enhance antiviral efficacy.

Anticancer Potential

Preliminary studies indicate that related compounds may possess anticancer properties. For instance, some azepine derivatives have shown activity against leukemia cells in vitro, suggesting a potential for further exploration in cancer therapeutics .

Case Studies

  • Antiviral Efficacy Against TMV
    • Objective : To assess the antiviral activity of azepine derivatives.
    • Method : Bioassays conducted at varying concentrations (100 mg/L and 500 mg/L).
    • Results : Compounds exhibited significant antiviral activity, with some derivatives outperforming standard antiviral agents like ribavirin.
  • Anticancer Activity
    • Objective : Evaluation of azepine derivatives against human leukemia cell lines.
    • Method : In vitro assays measuring cell viability post-treatment.
    • Results : Certain compounds demonstrated cytotoxic effects comparable to established chemotherapeutic agents.

Comparative Analysis

The following table compares this compound with structurally related compounds regarding their biological activities:

Compound NameCAS NumberKey Biological ActivitiesNotes
This compound1034573-54-0Antiviral, AntimicrobialPotential therapeutic applications
tert-butyl 5-amino-8-bromo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate1798793-68-6AnticancerShows promise in leukemia treatment
tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate164148-92-9Neuroprotective effectsRelated structural features

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